Sodium 4-amino-m-xylene-5-sulphonate
Description
Sodium 4-amino-m-xylene-5-sulphonate (CAS registration date: 31 May 2018) is an aromatic sulfonate derivative characterized by an amino group at the 4-position and a sulfonate group at the 5-position on a meta-xylene backbone . This compound belongs to a broader class of sodium sulfonates, which are widely utilized in industrial and pharmaceutical applications due to their solubility, stability, and reactivity.
Properties
CAS No. |
64501-85-5 |
|---|---|
Molecular Formula |
C8H11NNaO3S |
Molecular Weight |
224.23 g/mol |
IUPAC Name |
sodium;2-amino-3,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C8H11NO3S.Na/c1-5-3-6(2)8(9)7(4-5)13(10,11)12;/h3-4H,9H2,1-2H3,(H,10,11,12); |
InChI Key |
ITXVLCSEWYNJER-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])N)C.[Na+] |
Canonical SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)O)N)C.[Na] |
Other CAS No. |
64501-85-5 |
Pictograms |
Irritant |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on structurally related sodium sulfonates and sulfonamides, emphasizing substituent patterns, functional groups, and inferred applications based on available evidence.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The chloro group in Sodium 4-amino-6-chlorotoluene-3-sulphonate likely improves stability in harsh chemical environments, making it suitable for industrial dye synthesis . The hydroxy group in Sodium 4-aminosalicylate enhances water solubility and bioavailability, aligning with its pharmaceutical use .
Functional Group Diversity: Compounds like CF5 () incorporate sulfonamide and isoindoline-dione groups, which are common in kinase inhibitors or protease inhibitors, suggesting roles in targeted drug design . this compound lacks these complex moieties, positioning it as a simpler intermediate for further functionalization .
Registration and Commercial Relevance: this compound and its analogs (e.g., Sodium 4-amino-6-chlorotoluene-3-sulphonate) were registered concurrently in 2018, indicating coordinated development for niche industrial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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